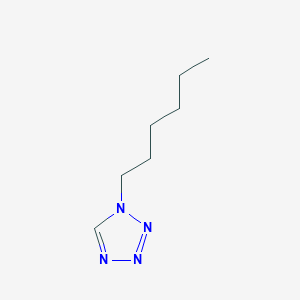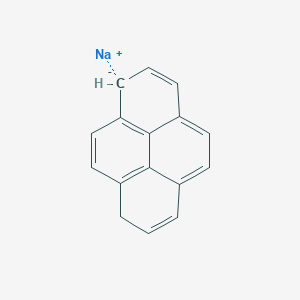
sodium;1,8-dihydropyren-8-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,8-dihydropyren-8-ide is a unique compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sodium ion and a dihydropyrene moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,8-dihydropyren-8-ide typically involves the reduction of pyrene derivatives followed by the introduction of a sodium ion. One common method involves the reduction of 1,8-dihydropyrene using sodium metal in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it is likely that similar methods to those used in laboratory synthesis are employed. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Sodium;1,8-dihydropyren-8-ide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives.
Reduction: Further reduction can lead to the formation of more hydrogenated pyrene compounds.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Ion-exchange reactions can be facilitated using various salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various pyrene derivatives, which can be further functionalized for use in different applications.
Aplicaciones Científicas De Investigación
Sodium;1,8-dihydropyren-8-ide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrene derivatives and as a model compound for studying aromaticity and electron transfer processes.
Biology: The compound’s derivatives are investigated for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing into the use of pyrene derivatives in drug delivery systems and as therapeutic agents.
Industry: this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which sodium;1,8-dihydropyren-8-ide exerts its effects is primarily through its ability to participate in electron transfer reactions. The compound’s aromatic structure allows it to act as an electron donor or acceptor, facilitating various redox processes. In biological systems, its derivatives can interact with cellular components, leading to changes in fluorescence properties that are useful for imaging applications.
Comparación Con Compuestos Similares
Sodium;1,8-dihydropyren-8-ide can be compared to other pyrene derivatives and polycyclic aromatic hydrocarbons (PAHs). Similar compounds include:
Pyrene: The parent compound, which is less reactive but widely used in research.
1,8-Dihydropyrene: A hydrogenated form of pyrene with different chemical properties.
Sodium naphthalide: Another sodium-containing PAH derivative with distinct reactivity.
This compound is unique due to its specific structure, which imparts distinct electronic properties and reactivity compared to other PAH derivatives.
Propiedades
Número CAS |
92116-28-4 |
|---|---|
Fórmula molecular |
C16H11Na |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
sodium;1,8-dihydropyren-8-ide |
InChI |
InChI=1S/C16H11.Na/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;/h1-5,7-10H,6H2;/q-1;+1 |
Clave InChI |
NUGUBSDBVRVJRS-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=CC=C3C=C[CH-]C4=C3C2=C1C=C4.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


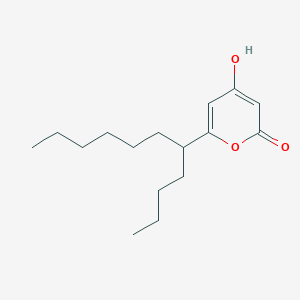

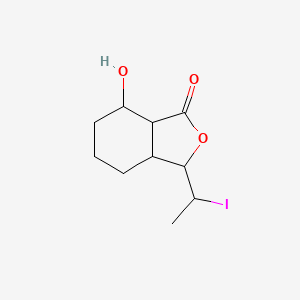
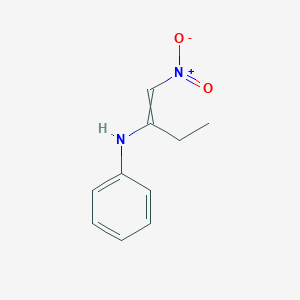
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
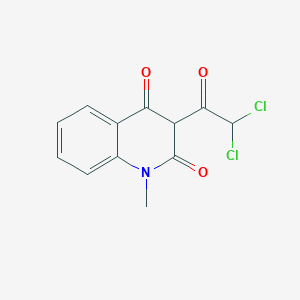

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
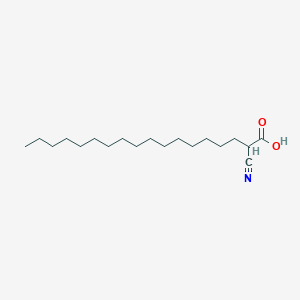

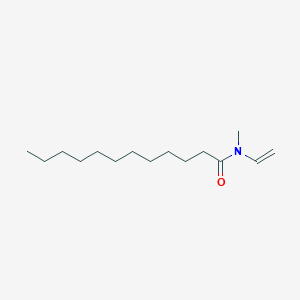
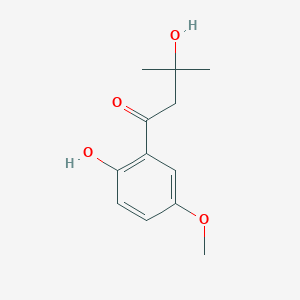
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
